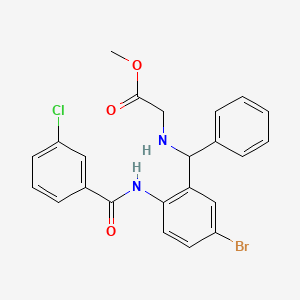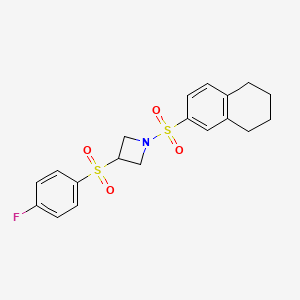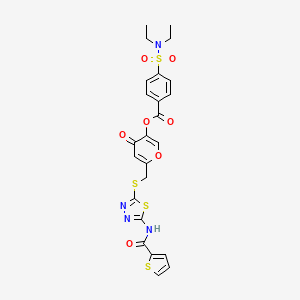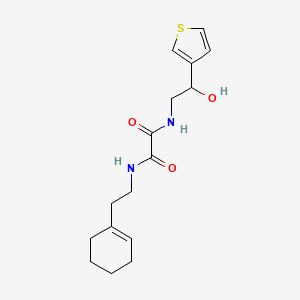
1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound like “1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” would likely be complex, given the presence of multiple functional groups . Detailed structural analysis would require more specific information or a structural diagram.
Chemical Reactions Analysis
The chemical reactions involving “1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” would depend on its exact structure and the conditions under which the reactions occur . Pyridine derivatives are known to participate in a wide range of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” would depend on its exact structure. These properties could include melting point, boiling point, solubility, and reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- 1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is used as a substrate in the synthesis of new cyanopyridine derivatives. These derivatives have shown antimicrobial activity against various bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, suggesting their potential in developing new antibacterial agents (Bogdanowicz et al., 2013).
Cyclization Reactions
- It serves as a key intermediate in palladium-catalyzed cyclization reactions with carboxylic acids and carbon monoxide. This process yields 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, showcasing its role in complex organic syntheses (Cho & Kim, 2008).
Antiviral Activity
- Derivatives of this compound have been synthesized and evaluated for their antiviral properties. These compounds showed activity against Herpes Simplex Virus type 1 (HSV1) and Hepatitis A virus (HAV), demonstrating its potential in antiviral drug development (Attaby et al., 2006).
Molecular Structure Analysis
- Computational calculations have been performed on similar compounds to understand their molecular structure, electron density, and organic reactive sites. This research is crucial for exploring the reactivity and potential biological applications of these molecules (Arulaabaranam et al., 2021).
Photocycloaddition Studies
- It has been used in photocycloaddition studies, which are significant in understanding the reactions of carbonitriles with alkenes and alkenynes. This research is important for the development of photochemically active compounds (Schwebel & Margaretha, 2000).
Electrocatalytic Synthesis
- The compound plays a role in electrocatalytic synthesis processes, where it helps in assembling complex organic molecules. This demonstrates its utility in efficient and sustainable chemical synthesis techniques (Vafajoo et al., 2014).
Wirkmechanismus
Target of Action
The primary target of 1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is the Gag-Pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, making it a potential target for antiviral drugs .
Mode of Action
It is believed to interact with its target, the gag-pol polyprotein, in a way that inhibits the protein’s function . This interaction could potentially disrupt the life cycle of the virus, preventing it from replicating and spreading .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its target, it is likely involved in pathways related to viral replication and protein synthesis .
Pharmacokinetics
These properties play a crucial role in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the Gag-Pol polyprotein. By inhibiting this protein, the compound could potentially prevent viral replication, leading to a decrease in viral load .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-7-1-2-9(13-5-7)10(6-12)3-8(14)4-10/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZPTLKFQHXNJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2932518.png)

![1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2932522.png)
![(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2932525.png)
![3-(3,4-Dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2932528.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2932531.png)


![1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2932534.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2932536.png)
![1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2932537.png)